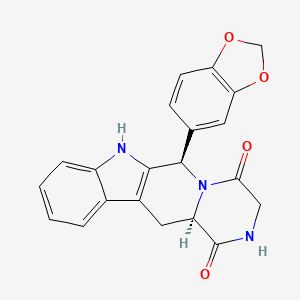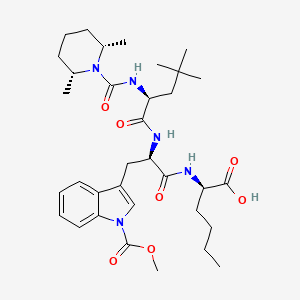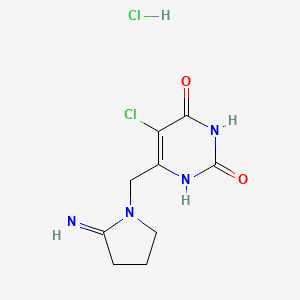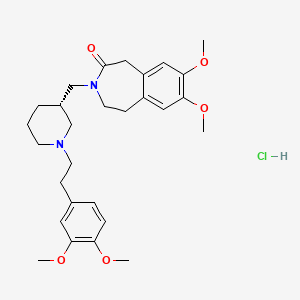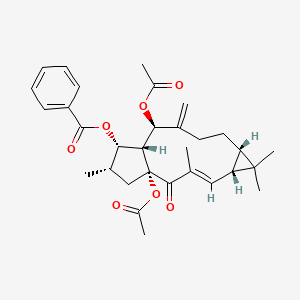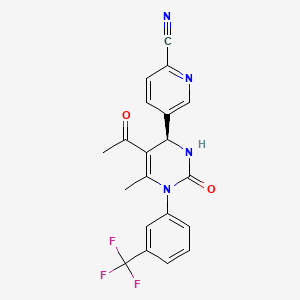
BAY-678
描述
BAY-678 是一种强效且选择性的细胞渗透性人中性粒细胞弹性蛋白酶抑制剂。 该化合物以其对人中性粒细胞弹性蛋白酶的高特异性和抑制效率而闻名,使其成为科学研究和潜在治疗应用中的宝贵工具 .
科学研究应用
BAY-678 具有广泛的科学研究应用,包括:
化学: 用作化学探针来研究人中性粒细胞弹性蛋白酶的抑制。
生物学: 用于细胞研究以了解人中性粒细胞弹性蛋白酶在各种生物过程中的作用。
医学: 研究其在治疗炎症性疾病(如急性肺损伤、慢性阻塞性肺病和肺动脉高压)中的潜在治疗应用。
作用机制
BAY-678 通过选择性抑制人中性粒细胞弹性蛋白酶发挥其作用。该化合物与酶的活性位点结合,阻止其降解细胞外基质蛋白。这种抑制减少了各种疾病模型中的炎症和组织损伤。 所涉及的分子靶点和途径包括抑制人中性粒细胞弹性蛋白酶活性以及随后减少炎症反应 .
准备方法
合成路线和反应条件
BAY-678 通过一个多步骤过程合成,涉及形成吡啶甲腈核心,然后引入各种官能团以实现最终结构。关键步骤包括:
- 形成吡啶甲腈核心。
- 引入乙酰基。
- 添加三氟甲基苯基。
- 最终环化形成四氢嘧啶环 .
工业生产方法
This compound 的工业生产涉及优化合成路线以进行大规模生产。这包括:
- 使用高纯度起始材料。
- 采用高效催化剂和试剂。
- 实施严格的纯化步骤以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
BAY-678 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 还原反应可以改变官能团,导致不同的还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种卤化剂和亲核试剂用于取代反应
主要形成的产物
从这些反应中形成的主要产物包括 this compound 的氧化衍生物、还原形式和取代类似物。 这些产物可能具有不同的生物活性以及性质 .
相似化合物的比较
类似化合物
BAY-677: 一种具有类似抑制活性的相关化合物,但药代动力学特性不同。
BAY-85-8501: 另一种具有不同化学结构的人中性粒细胞弹性蛋白酶的强效抑制剂。
BAY-8040: 一种具有类似抑制活性的化合物,但用于不同的治疗应用
BAY-678 的独特性
This compound 的独特性在于其对人中性粒细胞弹性蛋白酶具有高选择性和效力。它对 21 种其他丝氨酸蛋白酶的小组表现出约 2000 倍的选择性,使其成为一种高度特异性的抑制剂。 此外,其口服生物利用度以及在炎症性疾病的临床前模型中的有效性突出了其作为治疗剂的潜力 .
属性
IUPAC Name |
5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIVGIFOWOVINL-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675103-36-3 | |
| Record name | BAY-678 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675103363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-678 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9FU5A8DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




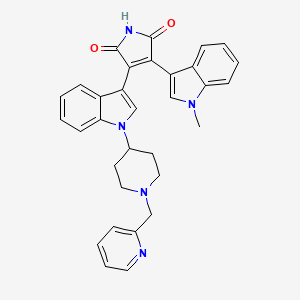
![(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B1662902.png)

